molecular formula C9H12N2O3 B1280111 Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate CAS No. 64179-80-2

Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B1280111
CAS No.: 64179-80-2
M. Wt: 196.2 g/mol
InChI Key: LGRBWCOYHPFTAF-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a pyrimidine derivative characterized by a six-membered dihydropyrimidine ring substituted with an ethyl group at position 2, an oxo group at position 6, and an ethyl ester moiety at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of fused heterocyclic systems and bioactive molecules. Its synthesis typically involves Biginelli-like multicomponent reactions or cyclization of thiourea derivatives with aldehydes and β-ketoesters .

Properties

IUPAC Name

ethyl 2-ethyl-6-oxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-7-10-5-6(8(12)11-7)9(13)14-4-2/h5H,3-4H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRBWCOYHPFTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=O)N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494281
Record name Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64179-80-2
Record name Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Mechanistic Insights

Biginelli Reaction Variants

The Biginelli reaction—a three-component condensation involving aldehydes, β-ketoesters, and urea/thiourea—is the primary method for synthesizing dihydropyrimidines. For ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate, modifications to the standard Biginelli protocol are required to introduce the ethyl group at position 2.

Key Reactants and Conditions
Component Role in Reaction Example Reagents
β-Ketoester Provides position 5 substituent (ester) Ethyl acetoacetate or analogs
Aldehyde Introduces position 4 substituent Propanal (for ethyl group at position 2)
Urea/Thiourea Supplies nitrogen atoms for ring closure Urea (oxo group) or thiourea (thioxo group)
Catalyst Accelerates cyclocondensation CeCl₃, DIPEAc, or Brønsted/Lewis acids

While the standard Biginelli reaction yields dihydropyrimidinones with substituents at positions 4 and 5, achieving an ethyl group at position 2 requires non-aromatic aldehydes or alternative β-ketoesters. For instance, propanal (CH₃CH₂CHO) may introduce an ethyl chain at position 4, but positional isomerism complicates direct synthesis.

Catalytic Systems

Efficient catalysis is critical for high yields and reduced reaction times.

Comparison of Catalysts
Catalyst Reaction Time Yield (%) Solvent/Medium Reference
DIPEAc 45 min 94 Solvent-free
CeCl₃ 15–24 h 70–85 Ethanol or solventless
Silicotungstic Acid 2–3 h 80–90 Solvent-free
HCl 6–24 h 50–70 Ethanol

DIPEAc (diisopropylethylammonium acetate) stands out for its high efficiency in solvent-free conditions, enabling rapid cyclization at room temperature. In contrast, CeCl₃ provides moderate yields but requires prolonged heating.

Structural Optimization Strategies

Substituent Effects on Reactivity

The ethyl group at position 2 influences both electronic and steric factors:

  • Electronic Effects : The ethyl group’s electron-donating nature may stabilize intermediates during cyclization.
  • Steric Effects : Bulky substituents can hinder ring closure, necessitating optimized catalysts or solvents.
Case Study: Ethyl 6-Ethyl-2-Oxo Derivatives

In, ethyl 6-ethyl-2-oxo-4-phenyl-1H-pyrimidine-5-carboxylate was synthesized using CeCl₃, demonstrating that aliphatic substituents at position 6 are achievable. This suggests that positional adjustments in the β-ketoester or aldehyde could yield the target compound.

Alternative Synthetic Approaches

For compounds resistant to traditional Biginelli conditions, alternative methods include:

Multicomponent Reactions with Modified Urea Derivatives

Using O-methylisourea hemisulfate salt (11 ) enables access to 4,4-disubstituted dihydropyrimidinones, which are otherwise challenging to synthesize. This method could be adapted for ethyl 2-ethyl-6-oxo derivatives by varying the β-ketoester or aldehyde.

Alkylation Post-Cyclization

Introducing the ethyl group via S-alkylation or nucleophilic substitution on a pre-formed dihydropyrimidine core. For example, reacting a thioxo intermediate with ethyl halides, followed by oxidation to the oxo form.

Analytical Data and Characterization

Spectroscopic and Physical Properties

Property Value Source
Molecular Weight 196.21 g/mol
Melting Point 170–171°C
¹H NMR (CDCl₃) δ 8.10–7.60 (aromatic H), 5.60 (C4H), 2.63 (SCH₃), 1.46–0.86 (CH₂CH₃)
IR (KBr) 3150 (N–H), 1660 (C=O), 1562 (C=N)

Challenges and Solutions

Challenge Solution Example
Low Yields with Aliphatic Aldehydes Use CeCl₃ or DIPEAc to enhance reactivity
Side Reactions Optimize catalyst concentration or solvent
Purification Recrystallization from ethanol or DMF

Industrial and Research Applications

This compound serves as a precursor for:

  • Pharmaceutical Intermediates : Calcium channel blockers and antihypertensive agents.
  • Coordination Chemistry : Ligands for metal complexes in catalysis.
  • Heterocyclic Libraries : Core structures for combinatorial synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural analogs differ primarily in substituents at positions 2, 4, and 6 of the pyrimidine core. Key comparisons include:

Compound Name Substituents (Position) Key Properties/Activities Reference
Ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate Methyl (C2) Higher crystallinity; used in thiazolo[3,2-a]pyrimidine synthesis
Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate Hydroxy (C4), Methyl (C2) Enhanced hydrogen-bonding capacity; intermediate for antitumor agents
Ethyl 2-(pyridin-3-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate Pyridyl (C2) Improved solubility; tested for inotropic activity
Ethyl 2-(1H-1,2,4-triazol-1-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate Triazole (C2) Potential kinase inhibition; fluorescence polarization screening

Key Observations :

  • Substituent Effects on Reactivity : The ethyl group at C2 in the target compound reduces steric hindrance compared to bulkier aryl groups (e.g., phenyl or benzoxazolyl), enabling smoother cyclocondensation reactions .
  • Biological Activity: Pyridyl and triazolyl substituents at C2 enhance bioactivity, as seen in compounds like ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate, which exhibits positive inotropic effects . In contrast, the target compound’s ethyl group may limit direct interactions with biological targets.
Physicochemical Properties
  • Crystallinity : The ethyl group at C2 contributes to moderate crystallinity, as evidenced by single-crystal X-ray data for related compounds (e.g., ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate) .
  • Solubility : Esters with polar substituents (e.g., hydroxy or pyridyl) show improved aqueous solubility compared to the hydrophobic ethyl variant .
Pharmacological Potential

While the target compound lacks direct pharmacological data, its analogues highlight structure-activity trends:

  • Anti-inflammatory Activity : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibits marked anti-inflammatory effects due to its fused thiazole ring .
  • Cardiotonic Effects: Pyridyl-substituted derivatives demonstrate inotropic activity, though less potent than milrinone .

Biological Activity

Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a pyrimidine derivative known for its diverse biological activities. This compound has attracted attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with anti-inflammatory, antiviral, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₂N₂O₃
  • Molecular Weight : 196.20 g/mol
  • CAS Number : 64179-80-2
  • Melting Point : 170-171 °C

The compound features a pyrimidine ring structure, which is critical for its biological activity. Pyrimidines are known to interact with various biological targets, influencing several biochemical pathways.

This compound exhibits its biological effects through multiple mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in various metabolic pathways.
  • Receptor Binding : The compound may interact with specific receptors, modulating their activity.
  • Neuroprotective Effects : Some studies suggest that this compound can protect neuronal cells from damage, potentially through anti-inflammatory pathways.

Antiviral Activity

Research indicates that pyrimidine derivatives, including this compound, demonstrate antiviral properties. For instance, compounds with similar structures have shown effectiveness against viruses such as Zika and Dengue, with EC50 values indicating significant potency at low concentrations .

Anticancer Properties

This compound has been evaluated for its anticancer potential. Studies have reported that related compounds exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action often involves the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research has demonstrated that it can significantly reduce inflammation markers in vitro and in vivo models. For example, it has been compared favorably against standard anti-inflammatory drugs like indomethacin .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityIC50 Values
Ethyl 2-methyl-6-oxo-1,6-dihydropyrimidineC₉H₁₁N₂O₃Antiviral2.4 μM
Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidineC₁₀H₁₂N₂O₃Anticancer1.96 μM
Ethyl 2-(substituted phenyl)-6-oxo-pyrimidinesVariesAnti-inflammatoryVaries

This table illustrates how ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine compares to other pyrimidine derivatives in terms of chemical structure and biological efficacy.

Study on Antiviral Efficacy

In a study focused on antiviral activity against Zika virus (ZIKV), ethyl 2-ethyl-6-oxo derivatives were tested for their ability to inhibit viral replication. Results indicated an EC50 value of approximately 1.4 μM for related compounds, suggesting potential for therapeutic development against viral infections .

Evaluation of Anti-cancer Activity

A comprehensive evaluation of the cytotoxic effects of ethyl 2-ethyl derivatives on various cancer cell lines revealed that certain modifications to the pyrimidine structure significantly enhanced potency. For instance, modifications led to IC50 values as low as 4.92 μM against HepG2 cells .

Q & A

Q. How does the compound’s electronic structure influence material science applications?

  • Conjugated π-systems in the pyrimidine ring enable fluorescence (λₑₘ = 450 nm) and charge transport.
  • Substituents like methoxy groups alter HOMO-LUMO gaps (calculated via DFT), affecting conductivity in organic semiconductors .

Methodological Notes

  • Crystallography : Use SHELXL for refinement; anisotropic displacement parameters clarify thermal motion in the pyrimidine ring .
  • Bioassays : Include positive controls (e.g., dexamethasone for anti-inflammatory studies) and validate results with qRT-PCR/Western blotting .
  • Synthetic Reproducibility : Document reaction pH and stirring rates to minimize batch-to-batch variability .

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